molecular formula C4H4ClF4NO2S B2923884 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride CAS No. 1934807-93-8

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride

Cat. No.: B2923884
CAS No.: 1934807-93-8
M. Wt: 241.58
InChI Key: SQYJWDSJLAKOQC-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride (CAS 1934807-93-8) is a high-value building block designed for advanced chemical synthesis and drug discovery applications . This reagent features a sulfonyl chloride group (-S(O)2Cl) attached to a 3,3,4,4-tetrafluoropyrrolidine ring, a combination that offers unique reactivity and properties. The sulfonyl chloride moiety is a highly versatile and reactive functional group, commonly used to introduce the sulfonyl group into target molecules and to create sulfonamide linkages, which are crucial in medicinal chemistry . The defining feature of this compound is its tetrafluorinated pyrrolidine backbone. The incorporation of four fluorine atoms onto the pyrrolidine ring significantly alters the molecule's physical and electronic characteristics, including potential enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability compared to its non-fluorinated analogues . The molecular formula is C4H4ClF4NO2S, and it has a molecular weight of 241.59 g/mol . This reagent is a key synthon for constructing more complex molecules, particularly in the development of pharmaceutical agents and chemical probes. For instance, the 3,3,4,4-tetrafluoropyrrolidine scaffold is featured in compounds investigated as allosteric inhibitors of protein arginine methyltransferase 3 (PRMT3) for anti-cancer research, and in chemical probes for lysine methyltransferases like G9a and GLP . Researchers can utilize this sulfonyl chloride to efficiently synthesize sulfonamides by reacting it with a variety of amines, enabling the creation of diverse compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF4NO2S/c5-13(11,12)10-1-3(6,7)4(8,9)2-10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJWDSJLAKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride typically involves the reaction of 3,3,4,4-tetrafluoropyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3,4,4-Tetrafluoropyrrolidine+Chlorosulfonic Acid3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride+By-products\text{3,3,4,4-Tetrafluoropyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride} + \text{By-products} 3,3,4,4-Tetrafluoropyrrolidine+Chlorosulfonic Acid→3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride+By-products

Industrial Production Methods

Industrial production of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Chlorides/Fluorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Significance
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride C₄H₄ClF₄NO₂S N/A 1934807-93-8 Pyrrolidine ring with four fluorines; sulfonyl chloride group Liquid crystals, fluorinated intermediates
Trifluoromethanesulfonyl chloride CCIF₃O₂S* 168.52 N/A Linear trifluoromethyl group; sulfonyl chloride Strong acid catalyst, organic synthesis
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Cyclopentane ring with two fluorines; sulfonyl chloride Potential reagent for stereoselective synthesis
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S N/A 1253739-20-6 Nitrophenyl substituent; sulfonyl chloride Electron-deficient intermediate for coupling reactions
4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₇H₇FO₄S 174.20 454-66-0 Pyrrole ring with methyl and fluorosulfonyl groups; carboxylic acid Bioactive molecule synthesis

*Note: The molecular formula for trifluoromethanesulfonyl chloride is listed as CCIF₃O₂S in , which may contain a typographical error (intended: CClF₃O₂S).

Structural and Reactivity Comparisons

  • Fluorine Substitution : The tetrafluoropyrrolidine derivative’s four fluorine atoms create a strong electron-withdrawing effect, enhancing the electrophilicity of its sulfonyl chloride group compared to compounds like 3,3-difluorocyclopentane-1-sulfonyl chloride (two fluorines) . This increases its reactivity in nucleophilic substitution reactions.
  • Ring Systems : The pyrrolidine ring (5-membered, nitrogen-containing) offers distinct steric and electronic effects compared to cyclopentane or aromatic systems. For example, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride’s nitro group amplifies electron deficiency, favoring reactions with electron-rich nucleophiles .
  • Sulfonyl Chloride vs. Fluoride : Sulfonyl chlorides (e.g., 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride) are generally more reactive than sulfonyl fluorides (e.g., 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid) due to the weaker C–F bond and stronger leaving-group ability of Cl⁻ .

Physical Properties

  • Boiling Points : Trifluoromethanesulfonyl chloride has a low boiling point (29–32°C), typical of small, volatile sulfonyl chlorides . Larger cyclic derivatives like the tetrafluoropyrrolidine compound likely have higher boiling points due to increased molecular weight and rigidity.
  • Density : Trifluoromethanesulfonyl chloride’s density (1.583 g/mL) reflects its compact structure , whereas bulkier derivatives (e.g., nitrophenyl-substituted compounds) may exhibit higher densities.

Biological Activity

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride (CAS No. 1934807-93-8) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with four fluorine atoms and a sulfonyl chloride functional group. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride exhibits various biological activities, primarily related to its role as a building block in drug design and development. The following sections detail specific activities and findings.

The mechanism of action for sulfonyl chlorides generally involves the formation of covalent bonds with nucleophilic sites on proteins. This can lead to inhibition or modulation of enzyme activity. For instance, the sulfonyl group can interact with serine or cysteine residues in enzymes, affecting their catalytic functions. The unique fluorinated structure may enhance binding affinity or selectivity towards specific targets compared to non-fluorinated counterparts .

Synthesis Methods

The synthesis of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride typically involves the following steps:

  • Formation of Pyrrolidine Derivative : The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
  • Fluorination : Introduction of fluorine atoms is often achieved through electrophilic fluorination methods using reagents like Selectfluor or other fluorinating agents.
  • Sulfonylation : The final step involves reacting the fluorinated pyrrolidine with thionyl chloride or sulfur trioxide to introduce the sulfonyl chloride functional group.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Inhibition Studies : A study on related sulfonamide derivatives indicated that structural modifications could lead to enhanced inhibitory effects on target enzymes involved in viral replication pathways .
  • Comparative Analysis : Research comparing various sulfonamide derivatives highlighted that those containing fluorinated groups often displayed improved pharmacokinetic properties and biological activity profiles compared to their non-fluorinated analogs .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeInhibition (%)Reference
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chlorideAntiviral (TMV)TBD
Sulfonamide Derivative AAntiviral50%
Sulfonamide Derivative BEnzyme Inhibition70%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride, and what key experimental parameters influence yield?

  • Methodology : Synthesis typically involves fluorination of pyrrolidine precursors followed by sulfonation. For fluorinated sulfonyl chlorides, chlorosulfonic acid or thionyl chloride (SOCl₂) are common reagents. Key parameters include reaction temperature (0–5°C to prevent decomposition) and stoichiometric control to avoid over-sulfonation. Polar solvents like DMF or pyridine enhance reactivity by stabilizing intermediates . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether) is critical to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in moisture-free conditions, as sulfonyl chlorides hydrolyze readily. Use anhydrous solvents (e.g., dried DCM) during reactions. Stability tests via <sup>19</sup>F NMR or HPLC (monitoring decomposition peaks) are recommended for long-term storage validation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm fluorination patterns and sulfonyl group integration.
  • FT-IR : Identify S=O stretches (~1350–1400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids).
  • Elemental Analysis : Validate stoichiometry, especially fluorine content .

Advanced Research Questions

Q. How do the tetrafluorinated substituents influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodology : Fluorine’s electron-withdrawing effect increases electrophilicity at the sulfonyl chloride group, accelerating reactions with amines or alcohols. However, steric hindrance from the 3,4-difluoro groups may reduce accessibility. Comparative kinetic studies (e.g., with pyrrolidine-1-sulfonyl chloride) under identical conditions (solvent, temperature) can quantify these effects. Use <sup>19</sup>F NMR to track reaction progress and DFT calculations to model steric/electronic interactions .

Q. What strategies resolve contradictions in reported reactivity data across studies (e.g., variable yields in amidation reactions)?

  • Methodology :

  • Controlled Replication : Standardize variables (solvent purity, reagent ratios, degassing methods).
  • Byproduct Analysis : Identify side reactions (e.g., hydrolysis, dimerization) via LC-MS or GC-MS.
  • Additive Screening : Test bases (e.g., Et₃N, DMAP) or catalysts (e.g., Pd(PPh₃)₄) to suppress competing pathways .

Q. How can researchers assess the compound’s potential in bioactivity studies (e.g., enzyme inhibition)?

  • Methodology :

  • Derivatization : Synthesize sulfonamide derivatives via reaction with target enzyme active-site residues (e.g., lysine).
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates or SPR (surface plasmon resonance) for binding affinity.
  • Computational Docking : Model interactions with proteins (e.g., carbonic anhydrase) to predict selectivity .

Key Considerations for Experimental Design

  • Stereochemical Effects : The tetrafluorinated pyrrolidine ring may adopt specific conformations affecting reactivity. Use NOESY NMR or X-ray crystallography to elucidate spatial arrangements .
  • Safety Protocols : Use fume hoods and PPE due to potential release of SO₂ or HCl during reactions. Neutralize waste with aqueous NaHCO₃ .

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